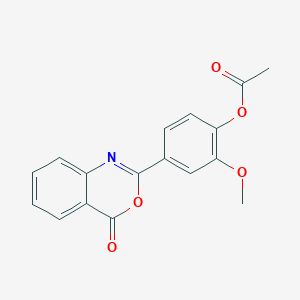![molecular formula C28H16F4N2O4S2 B303198 N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide, also known as TFPP, is a synthetic compound that has been developed for use in scientific research. It is a potent inhibitor of a specific protein that is involved in various cellular processes, making it a valuable tool for studying the mechanisms of these processes. In
Mecanismo De Acción
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide inhibits kinase activity by binding to a specific site on the protein, known as the ATP-binding site. This prevents the protein from carrying out its normal functions, leading to a disruption of cellular processes that rely on kinase activity. By inhibiting kinase activity, N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide can help researchers study the role of this protein in various cellular processes and develop new therapies that target kinase activity.
Biochemical and Physiological Effects
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide can inhibit cell growth and induce cell death in cancer cells. In vivo studies have shown that N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide can inhibit tumor growth and improve survival rates in animal models of cancer. N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its potency and specificity for kinase inhibition, its ability to inhibit kinase activity in vitro and in vivo, and its well-defined mechanism of action. However, N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide also has some limitations, including its potential toxicity and off-target effects, which can make it difficult to interpret experimental results. Additionally, N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide is a synthetic compound, which can limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide, including the development of new analogs with improved potency, specificity, and safety profiles. Researchers are also exploring the use of N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide in combination with other therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes for cancer patients. Additionally, N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide is being studied in the context of other diseases, such as autoimmune diseases and neurodegenerative diseases, to determine its potential therapeutic benefits. Finally, researchers are exploring the use of N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide as a tool for studying the role of kinase in various cellular processes, which could lead to new insights into the mechanisms of disease and the development of new therapies.
Métodos De Síntesis
The synthesis of N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 2,3,5,6-tetrafluoro-4-nitrophenol with 2-aminophenol, followed by the reaction of the resulting compound with 2-thienyl isocyanate. The final step involves the reaction of the resulting compound with 2-bromo-4'-nitrodiphenyl ether, which leads to the formation of N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide. This synthesis method has been optimized to produce high yields of pure N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide, making it suitable for large-scale production for research purposes.
Aplicaciones Científicas De Investigación
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has been used extensively in scientific research to study the role of a specific protein, known as kinase, in various cellular processes. Kinase is involved in the regulation of cell growth, division, and differentiation, making it a key target for cancer research. N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has been shown to inhibit kinase activity, which can help researchers better understand the mechanisms behind these cellular processes and develop new therapies for cancer and other diseases.
Propiedades
Nombre del producto |
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C28H16F4N2O4S2 |
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
N-[2-[2,3,5,6-tetrafluoro-4-[2-(thiophene-2-carbonylamino)phenoxy]phenoxy]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C28H16F4N2O4S2/c29-21-23(31)26(38-18-10-4-2-8-16(18)34-28(36)20-12-6-14-40-20)24(32)22(30)25(21)37-17-9-3-1-7-15(17)33-27(35)19-11-5-13-39-19/h1-14H,(H,33,35)(H,34,36) |
Clave InChI |
ZGXWMBZGVXQNJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)OC3=C(C(=C(C(=C3F)F)OC4=CC=CC=C4NC(=O)C5=CC=CS5)F)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)OC3=C(C(=C(C(=C3F)F)OC4=CC=CC=C4NC(=O)C5=CC=CS5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



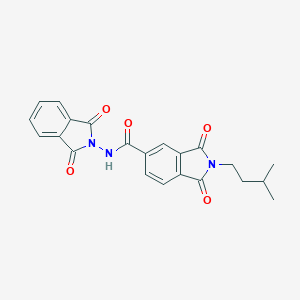
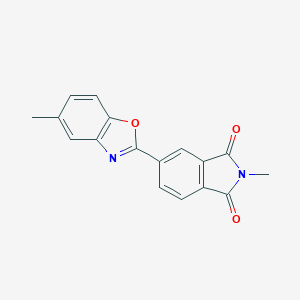
![4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate](/img/structure/B303119.png)
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)
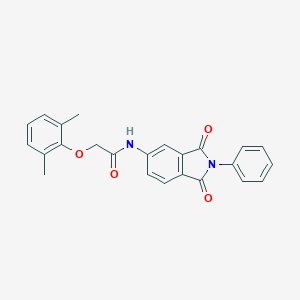
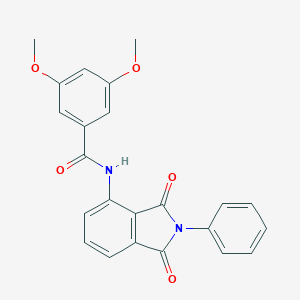
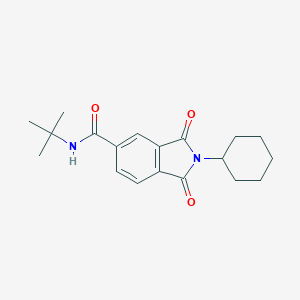
![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)


